5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a condensation reaction with a trifluoromethylbenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with biological molecules suggest it could be useful in treating certain diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the trifluoromethylphenyl group.
4-(trifluoromethyl)phenyl-1,2,4-triazole-3-thiol: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol makes it unique
Properties
Molecular Formula |
C17H13F3N4OS |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13F3N4OS/c1-25-14-8-4-12(5-9-14)15-22-23-16(26)24(15)21-10-11-2-6-13(7-3-11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+ |
InChI Key |
FNMHCCPWPLEDCO-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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